molecular formula C14H19BrClNO B1529095 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine CAS No. 401801-85-2

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine

Cat. No.: B1529095
CAS No.: 401801-85-2
M. Wt: 332.66 g/mol
InChI Key: HOBCPYKSOTXDFN-UHFFFAOYSA-N
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Description

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy group, which is linked to a piperidine ring via an ethyl chain. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylamine in the presence of a base to form the intermediate 2-(4-bromo-2-chlorophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

    Coupling Reactions: The phenoxy group can engage in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenoxy group, while oxidation and reduction can modify the piperidine ring.

Scientific Research Applications

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-ethylpiperazine
  • 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine

Uniqueness

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-methylpiperidine is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCPYKSOTXDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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